ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoylmethoxy group, and a dihydropyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluene sulfonic acid as a catalyst. The reaction mixture is heated to 356 K for 12 hours, followed by extraction and purification steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 1-(4-fluorophenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1 H)-ylidene)ethanone: A compound with a similar fluorophenyl group but different core structure.
1-(4-fluorophenyl)-2,2-dihydroxyethanone: Another fluorophenyl-containing compound with distinct functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-2-29-21(28)20-17(30-13-18(26)23-15-6-4-3-5-7-15)12-19(27)25(24-20)16-10-8-14(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEKUKNFSUXNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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